(4-Methylthiazol-2-yl)(phenyl)methanamine
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Overview
Description
(4-Methylthiazol-2-yl)(phenyl)methanamine is an organic compound with the molecular formula C11H12N2S. It is a derivative of thiazole and is characterized by the presence of a phenyl group attached to the methanamine moiety. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiazol-2-yl)(phenyl)methanamine typically involves the reaction of 4-methylthiazole with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Methylthiazol-2-yl)(phenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methylthiazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylthiazol-5-yl)benzylamine
- (4-Methyl-5-thiazolyl)benzenemethanamine
- (4-Methylthiazol-2-yl)methanamine
Uniqueness
(4-Methylthiazol-2-yl)(phenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a phenyl group and methanamine moiety makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)-phenylmethanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,12H2,1H3 |
InChI Key |
TUHLDLXNTQTBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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